2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Description
2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H18F2N6S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.12817210 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are PDE4 enzymes and cancer cells . PDE4 enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a messenger molecule involved in various cellular processes. In cancer cells, the compound acts as a photosensitizer , a substance that becomes activated upon exposure to light and can kill cells .
Mode of Action
The compound interacts with its targets through different mechanisms. As a PDE4 inhibitor , it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule within the cell . This can result in various changes, such as altered gene expression or modulation of inflammatory responses.
In cancer cells, the compound acts as a photosensitizer. Upon exposure to light, it populates a long-lived and reactive triplet state, generating singlet oxygen . This reactive oxygen species can cause damage to cellular components, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting PDE4, it impacts the cAMP signaling pathway , which is involved in a wide range of cellular processes, including inflammation, immune response, and memory .
In cancer cells, the generation of singlet oxygen can trigger apoptosis , a form of programmed cell death . This can lead to the destruction of the cancer cells, potentially slowing or stopping the progression of the disease .
Result of Action
The compound’s action results in increased cAMP levels in cells, potentially leading to various physiological effects depending on the specific cell type and context . In cancer cells, the compound’s action as a photosensitizer leads to the generation of singlet oxygen, causing cellular damage and death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its function as a photosensitizer requires the presence of light . Additionally, the compound’s effectiveness might be influenced by the oxygen levels in the environment, as the generation of singlet oxygen requires molecular oxygen .
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6S/c19-16(20)13-9-14(24-17(23-13)11-1-2-11)25-4-6-26(7-5-25)18-15-12(3-8-27-15)21-10-22-18/h3,8-11,16H,1-2,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNYMJGMGJCJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4SC=C5)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.